molecular formula C25H21ClN4O2 B6550231 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-46-1

5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550231
CAS No.: 1040674-46-1
M. Wt: 444.9 g/mol
InChI Key: IEUQKODJLKLPSN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of heterocycles, characterized by a fused pyrazole-pyrazine core. The structure incorporates a 2-(3-chlorophenyl)-5-methyl-1,3-oxazole moiety at the 5-position and a 4-ethylphenyl group at the 2-position. Such substitutions are critical for modulating biological activity, solubility, and pharmacokinetic properties.

The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses starting from aminopyrazoles and electrophilic precursors . Computational tools like Multiwfn and crystallographic software (e.g., SHELX) aid in structural validation and electronic property analysis .

Properties

IUPAC Name

5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c1-3-17-7-9-18(10-8-17)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)32-24(27-22)19-5-4-6-20(26)13-19/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQKODJLKLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C24H23ClN2O4C_{24}H_{23}ClN_2O_4 with a molecular weight of approximately 438.903 g/mol. The structure features a pyrazolo[1,5-a]pyrazinone core substituted with oxazole and phenyl groups, which may contribute to its biological properties.

Research indicates that compounds similar in structure to this compound exhibit various mechanisms of action:

  • COX Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, compounds with similar scaffolds demonstrated IC50 values as low as 0.52 μM against COX-II, indicating significant anti-inflammatory potential .
  • Anticancer Activity : The compound's structural features suggest potential activity against various cancer cell lines. Similar oxazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways .
  • Antimicrobial Properties : Studies on related compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar properties .

Biological Activity Data

Below is a summary table highlighting key biological activities associated with the compound and its analogs:

Biological ActivityObserved EffectsReference
COX-II InhibitionIC50 = 0.52 μM
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against S. aureus
Gene Expression ModulationDifferential expression in HT29 cells

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anti-inflammatory Study : A study assessing the anti-inflammatory effects of pyrazole derivatives found that certain compounds exhibited significant inhibition of inflammation markers in vivo, supporting their potential use in treating inflammatory diseases .
  • Anticancer Research : In vitro studies demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .
  • Antimicrobial Efficacy : A series of synthesized derivatives were tested against common pathogens using disk diffusion methods. Results indicated notable antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazin scaffold has shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents.

Anti-inflammatory Effects

The oxazole moiety in the compound is known for its anti-inflammatory properties. Compounds containing oxazole rings have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that the compound may be effective in treating inflammatory diseases.

Neuroprotective Properties

Research into similar compounds has revealed neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of such compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. It found that a structurally analogous compound significantly inhibited the growth of breast cancer cells (MCF-7) through the induction of apoptosis and cell cycle arrest at the G2/M phase. The study suggested that further modifications could enhance efficacy and selectivity against cancer cells.

Case Study 2: Anti-inflammatory Activity

In an investigation reported in Pharmaceutical Research, researchers synthesized various oxazole-containing compounds and assessed their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated that certain derivatives exhibited a marked reduction in inflammation, comparable to standard NSAIDs, highlighting their potential as safer alternatives with fewer side effects.

Case Study 3: Neuroprotection

A study published in Neuropharmacology explored the neuroprotective effects of oxazole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds reduced oxidative damage and improved cell viability, suggesting a mechanism that could be leveraged for developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrimidine/Pyrazine Cores
Compound Name/Class Key Substituents Biological Activity/Properties Reference
Target Compound 3-Chlorophenyl-oxazole, 4-ethylphenyl Potential kinase inhibition; enhanced lipophilicity due to ethyl/chloro groups
Pyrazolo[1,5-a]pyrimidines (Compounds 7–24) Halogens, alkyl/aryl groups at C5/C7 PDE4 inhibition; 200-fold potency increase with optimized substituents
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}... Ethoxy/methoxy groups Improved solubility but reduced membrane permeability compared to ethyl/methyl substituents
Pyrazolo[3,4-d]pyrimidines (e.g., Example 76) Fluorophenyl, morpholinomethyl-thiophene Anticancer activity via kinase inhibition; distinct binding due to pyrimidine vs. pyrazinone core

Key Observations :

  • The 3-chlorophenyl-oxazole moiety may confer selectivity for specific kinase targets, as halogenated aromatics often enhance binding affinity .
  • Core Structure Differences: Pyrazolo[1,5-a]pyrazin-4-one (target) vs. pyrazolo[1,5-a]pyrimidine (Compounds 7–24): The pyrazinone core introduces electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity compared to pyrimidine derivatives .
Functional Analogues with Divergent Scaffolds
  • Pyrazolo[1,5-a][1,3,5]triazines : These compounds, synthesized via heterocyclization of pyrazol-5-amines, exhibit anticancer activity but lack the oxazole substituent, reducing their selectivity for kinase targets .
  • Glycohybrids (Triazole-linked) : Pyrazolo[1,5-a]pyrimidines conjugated with sugars via click chemistry show enhanced anticancer activity but require complex synthetic routes compared to the target compound .
Pharmacokinetic and Toxicity Profiles
  • Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines (e.g., Compounds 15–16) demonstrate improved oral bioavailability due to optimized substituents, suggesting the target compound’s ethyl group may similarly enhance absorption .
  • Toxicity: Chlorinated aromatics (e.g., 3-chlorophenyl) may raise metabolic stability concerns compared to non-halogenated analogues, though this can be mitigated by structural tuning .

Q & A

Q. What are the key synthetic pathways and intermediates for synthesizing this compound?

The synthesis involves cyclization and functionalization of pyrazole and oxazole precursors. A typical route includes:

  • Step 1 : Cyclization of thiourea analogues to form halogenated tetrazole intermediates, confirmed via X-ray crystallography .
  • Step 2 : Coupling of oxazole and pyrazole moieties using reagents like phosphorus oxychloride at 120°C .
  • Step 3 : Final purification via recrystallization (e.g., DMF-EtOH mixtures) . Key intermediates include halogenated tetrazoles and acylated pyrazole derivatives .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/planarity of the pyrazole-oxazole core .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenyl, ethylphenyl groups) .
  • IR spectroscopy : Validates carbonyl groups in the pyrazin-4-one ring .
  • GC-MS : Detects side products during synthesis (e.g., incomplete cyclization) .

Q. How is the compound initially screened for biological activity in academic settings?

  • In vitro assays : Antitubercular, antibacterial, or enzyme inhibition activities are tested using standardized protocols (e.g., MIC values for antimicrobial activity) .
  • Dose-response studies : IC₅₀ values are calculated against target enzymes or pathogens .

Advanced Research Questions

Q. How can synthesis be optimized to minimize impurities like regioisomers or side products?

  • Reaction condition tuning : Adjusting temperature (e.g., reflux in ethanol vs. room temperature) and stoichiometry reduces by-products like uncyclized intermediates .
  • Catalyst selection : Phosphorus oxychloride enhances cyclization efficiency compared to weaker acids .
  • Workup protocols : Gradient recrystallization (e.g., DMF-EtOH) isolates pure crystals, validated via GC-MS .

Q. What computational methods predict the compound’s biological targets or binding modes?

  • Molecular docking : Pyrazolo[1,5-a]pyrazin-4-one derivatives are docked into protein active sites (e.g., bacterial enzymes) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent effects (e.g., chloro vs. ethyl groups) with activity trends .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictions in reported biological activity data be resolved?

  • Comparative assay standardization : Use identical pathogen strains (e.g., Mycobacterium tuberculosis H37Rv) and solvent controls .
  • Metabolite profiling : LC-MS identifies degradation products that may alter activity .
  • Structural analogs : Synthesize derivatives to isolate substituent-specific effects (e.g., replacing 3-chlorophenyl with methoxyphenyl) .

Q. What methodologies assess the compound’s environmental stability and degradation pathways?

  • Hydrolytic studies : Incubate the compound at varying pH levels (2–12) and analyze via HPLC for degradation products .
  • Photolysis : Expose to UV light (254 nm) to simulate environmental breakdown, followed by MS/MS fragmentation analysis .
  • Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

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